(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol
Overview
Description
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with a 4-chlorophenyl ethynyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenylacetylene and a suitable pyrrolidine derivative.
Formation of the Ethynyl Intermediate: The 4-chlorophenylacetylene is reacted with a base, such as sodium amide, to form the ethynyl intermediate.
Addition to Pyrrolidine: The ethynyl intermediate is then added to the pyrrolidine derivative under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atom under appropriate conditions.
Major Products
Oxidation: Formation of 4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-one.
Reduction: Formation of 4-[2-(4-chlorophenyl)ethyl]pyrrolidin-3-ol.
Substitution: Formation of 4-[2-(4-substituted phenyl)ethynyl]pyrrolidin-3-ol.
Scientific Research Applications
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-4-[2-(4-fluorophenyl)ethynyl]pyrrolidin-3-ol
- (3S,4R)-4-[2-(4-bromophenyl)ethynyl]pyrrolidin-3-ol
- (3S,4R)-4-[2-(4-methylphenyl)ethynyl]pyrrolidin-3-ol
Uniqueness
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties
Properties
IUPAC Name |
(3S,4R)-4-[2-(4-chlorophenyl)ethynyl]pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-11-5-2-9(3-6-11)1-4-10-7-14-8-12(10)15/h2-3,5-6,10,12,14-15H,7-8H2/t10-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIURTWILSIHLER-ZYHUDNBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)O)C#CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)O)C#CC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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